molecular formula C17H16N2O2S B2726724 3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 880794-58-1

3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2726724
CAS No.: 880794-58-1
M. Wt: 312.39
InChI Key: WKTYUBDUAVKMIF-UHFFFAOYSA-N
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Description

3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thieno[2,3-b]pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite and hydrochloric acid.

    Substitution: Aromatic aldehydes, thiourea, guanidine carbonate, and hydroxylamine hydrochloride.

    Cyclization: Potassium hydroxide in ethanol.

Major Products

Scientific Research Applications

3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Studied for its potential use in the treatment of central nervous system diseases and as an inhibitor of C-terminal hydrolase L1 (UCH-L1).

Mechanism of Action

The mechanism of action of 3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone
  • 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Uniqueness

3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

IUPAC Name

(3-methylphenyl) 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-9-5-4-6-12(7-9)21-17(20)15-14(18)13-10(2)8-11(3)19-16(13)22-15/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYUBDUAVKMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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